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Compound of Interest

Compound Name: Darbufelone

Cat. No.: B10801076

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone, also known as CI-1004, is a potent and selective dual inhibitor of
cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This technical guide provides a
comprehensive overview of the synthesis, chemical properties, and mechanism of action of
Darbufelone. Detailed experimental protocols for its synthesis and key biological assays are
presented, along with a summary of its quantitative biological data. Furthermore, signaling
pathways and experimental workflows are visually represented through diagrams to facilitate a
deeper understanding of its function and application in research and drug development.

Chemical Properties

Darbufelone is a synthetic, non-steroidal anti-inflammatory drug (NSAID). Its fundamental
chemical and physical properties are summarized in the table below.
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Property Value Reference
(52)-2-amino-5-[(3,5-di-tert-
butyl-4-

IUPAC Name _ [1]
hydroxyphenyl)methylidene]-1,
3-thiazol-4-one

Synonyms CI-1004, PD-136095-0073 [1]12]

Molecular Formula C1sH24N202S [11[3]

Molecular Weight 332.46 g/mol

Appearance Crystals (free base)

Melting Point 277-279 °C (free base)

Often used as Darbufelone

Formulation mesylate for improved
solubility and stability.

Synthesis

The synthesis of Darbufelone is achieved through a condensation reaction. The process

involves the reaction of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-

one.

Reactants

3,5-bis(tert-butyl)-4-
hydroxybenzaldehyde (1)

Reaction Product

2-iminothiazolidin-4-one (II)

Condensation Reaction
in Refluxing Acetic Acid

Darbufelone (I1l) M» Methaniis.?:_ff;nmACId P> Darbufelone Mesylate

Optional Mesylate Formation

Click to download full resolution via product page
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Fig. 1: Synthesis workflow for Darbufelone and its mesylate salt.

Experimental Protocol: Synthesis of Darbufelone

The following protocol is a generalized procedure based on available literature.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-
bis(tert-butyl)-4-hydroxybenzaldehyde (I) and 2-iminothiazolidin-4-one (1l) in glacial acetic
acid.

o Reaction: Heat the mixture to reflux and maintain for a period sufficient to complete the
reaction, typically monitored by thin-layer chromatography (TLC).

« |solation: After completion, cool the reaction mixture. The product, Darbufelone (lll), may
precipitate out of the solution. Collect the solid by filtration.

 Purification: Wash the collected solid with a suitable solvent (e.g., cold acetic acid or water)
to remove impurities. Further purification can be achieved by recrystallization from an
appropriate solvent system.

o Mesylate Salt Formation (Optional): To prepare Darbufelone mesylate, treat the purified
Darbufelone free base with methanesulfonic acid in a solvent such as tetrahydrofuran
(THF). The resulting salt can then be isolated by filtration.

Mechanism of Action & Signaling Pathways

Darbufelone exhibits its anti-inflammatory and anti-neoplastic effects through a multi-targeted
mechanism.

Dual Inhibition of COX and 5-LOX

Darbufelone is a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)
pathways, which are critical in the metabolism of arachidonic acid to pro-inflammatory
prostaglandins and leukotrienes, respectively. It shows a significant selectivity for COX-2 over
COX-1, which may contribute to a reduced risk of gastrointestinal side effects compared to
non-selective NSAIDs.
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Fig. 2: Darbufelone's inhibition of the Arachidonic Acid Pathway.

Induction of Apoptosis in Cancer Cells

In addition to its anti-inflammatory properties, Darbufelone has been shown to induce growth
inhibition and apoptosis in non-small cell lung cancer cell lines. This is achieved through the
upregulation of the cyclin-dependent kinase inhibitor p27, leading to cell cycle arrest at the
GO0/G1 phase, and the activation of caspase-8 and caspase-3, key executioners of apoptosis.
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Fig. 3: Apoptotic pathway induced by Darbufelone in cancer cells.

Quantitative Biological Data

The biological activity of Darbufelone has been quantified in various in vitro and in vivo
models.

Enzyme Inhibition
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Target Parameter Value Reference
Prostaglandin H
Synthase-1 (PGHS-1/ ICso 20 uM
COX-1)
Prostaglandin H
Synthase-2 (PGHS-2/ 1Cso 0.19 uM
COX-2)
Prostaglandin H
10+£5uM
Synthase-2 (PGHS-2/ Ki N
(noncompetitive)
COX-2)
Prostaglandin H
Synthase-2 (PGHS-2/ Ko 0.98 £ 0.03 uM
COX-2)
5-Lipoxygenase (in
POXYY ( ICs0 1.1 uM

leukocytes)

Anti-proliferative Activity against Non-Small Cell Lung

Cancer (NSCIL.C) Cell Lines

Cell Line Subtype ICso0 (72h treatment) Reference
A549 Adenocarcinoma 20+ 3.6 uM
Squamous Cell
H520 ) 21+ 1.8 uM
Carcinoma
H460 Large Cell Carcinoma 15+ 2.7 uM

In Vivo Anti-inflammatory and Anti-tumor Activity
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Model Parameter Dose Effect Reference
Lewis Lung )
) Tumor Weight )

Carcinoma ) 80 mg/kg/day 30.2% reduction

) Reduction
(mice)
Carrageenan-
induced Edema EDao 1.1 mg/kg p.o. -

(rats)

Adjuvant-induced

EDa4o 0.4 mg/kg p.o. -
Edema (rats) ) grap
Adjuvant-induced
Polyarthritis EDao 1.6 mg/kg p.o. -
(rats)
Streptococcal
Cell Wall-
) N EDso 1.2 mg/kg p.o. -
induced Arthritis

(rats)

| Kinetics i " | singl |

Parameter Dose Range Value Range Reference
Cmax 1-100 mg 0.02 - 1.0 mg/L

AUC(0-) 1-100 mg 1.8 - 131 mg-h/L

tmax 1-100 mg 28-8.0h

ta/2 1-100 mg 95.6 - 139 h

Apparent Oral ]

Clearance 1-100 mg 10.8 - 13.1 mL/min

Volume of Distribution 1 - 100 mg 104 -115L

Key Experimental Protocols
COX Inhibition Assay (Fluorometric)
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This protocol is based on commercially available kits and measures the peroxidase activity of
COX.

» Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant
COX-2 enzyme according to the manufacturer's instructions. Dissolve Darbufelone in a
suitable solvent (e.g., DMSO) to create a stock solution.

o Assay Plate Setup: In a 96-well white opaque plate, add assay buffer to all wells. Add the
Darbufelone solution at various concentrations to the test wells. Include wells for "Enzyme
Control" (no inhibitor) and "Inhibitor Control" (a known COX-2 inhibitor like Celecoxib).

e Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.

o Reaction Initiation: Prepare a solution of arachidonic acid. Use a multi-channel pipette to add
the arachidonic acid solution to all wells simultaneously to start the reaction.

o Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic
mode for 5-10 minutes at 25°C.

o Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition
for each concentration of Darbufelone and calculate the ICso value.

5-LOX Inhibition Assay (Spectrophotometric)

This protocol measures the conversion of a substrate by 5-LOX.

» Reagent Preparation: Prepare a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a
solution of 5-lipoxygenase and a substrate solution (e.g., linoleic acid or arachidonic acid).
Dissolve Darbufelone in an appropriate solvent.

o Reaction Mixture: In a cuvette or 96-well plate, combine the buffer, 5-LOX enzyme solution,
and Darbufelone at various concentrations. Include a control with no inhibitor.

e Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 25°C.

e Reaction Initiation: Add the substrate solution to initiate the reaction.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b10801076?utm_src=pdf-body
https://www.benchchem.com/product/b10801076?utm_src=pdf-body
https://www.benchchem.com/product/b10801076?utm_src=pdf-body
https://www.benchchem.com/product/b10801076?utm_src=pdf-body
https://www.benchchem.com/product/b10801076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Measurement: Monitor the change in absorbance at 234 nm, which corresponds to the
formation of the conjugated diene product.

» Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for
each Darbufelone concentration to calculate the 1Cso value.

Cell Viability (MTT) Assay

This assay assesses the effect of Darbufelone on the proliferation of cancer cell lines.

o Cell Seeding: Seed cancer cells (e.g., A549, H520, H460) in a 96-well plate at a suitable
density and allow them to attach overnight.

o Treatment: Replace the medium with fresh medium containing various concentrations of
Darbufelone (e.g., 5-60 uM). Include untreated control wells.

 Incubation: Incubate the cells for a specified period (e.g., 72 hours).
e MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

e Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan
crystals.

o Measurement: Measure the absorbance at 595 nm using a multi-well spectrophotometer.

o Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated
control and determine the ICso value.

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of
Darbufelone in a mouse model.

e Animal Model: Use an appropriate mouse strain (e.g., C57BI/6) and implant tumor cells (e.g.,
Lewis Lung Carcinoma) subcutaneously.

e Grouping and Treatment: Once tumors are established, randomly divide the mice into control
and treatment groups. Administer Darbufelone orally (e.g., by gavage) daily at different
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doses (e.g., 20, 40, 80 mg/kg/day). The control group receives the vehicle.

e Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular
intervals. Also, monitor the body weight and general health of the mice.

o Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

» Data Analysis: Compare the tumor volumes and weights between the treatment and control
groups to determine the efficacy of Darbufelone.

Conclusion

Darbufelone is a well-characterized dual inhibitor of COX-2 and 5-LOX with demonstrated anti-
inflammatory and anti-neoplastic properties. Its selective action on COX-2 and its ability to
induce apoptosis in cancer cells make it a compound of significant interest for further research
and potential therapeutic development. The detailed synthesis, chemical properties, and
experimental protocols provided in this guide serve as a valuable resource for scientists and
researchers in the fields of medicinal chemistry, pharmacology, and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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